molecular formula C22H17F3N4O3S B605959 BAY-85-8501 CAS No. 1161921-82-9

BAY-85-8501

Cat. No.: B605959
CAS No.: 1161921-82-9
M. Wt: 474.5 g/mol
InChI Key: YAJWYFPMASPAMM-HXUWFJFHSA-N
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Preparation Methods

The synthesis of BAY-85-8501 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its high selectivity and potency as a human neutrophil elastase inhibitor . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

BAY-85-8501 undergoes various chemical reactions, primarily focusing on its interaction with human neutrophil elastase. The compound is designed to inhibit the activity of human neutrophil elastase through a reversible binding mechanism. Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability and activity of the compound . The major product formed from these reactions is the inhibited form of human neutrophil elastase, which helps in reducing inflammation and tissue remodeling.

Scientific Research Applications

BAY-85-8501 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the inhibition of proteases and the development of selective inhibitors. In biology, it is used to understand the role of human neutrophil elastase in various physiological and pathological processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory pulmonary diseases, such as bronchiectasis, chronic obstructive pulmonary disease, and pulmonary hypertension

Mechanism of Action

BAY-85-8501 exerts its effects by selectively and reversibly inhibiting human neutrophil elastase. The compound binds to the active site of human neutrophil elastase, preventing it from interacting with its natural substrates. This inhibition helps restore the protease/anti-protease balance in the lungs, reducing inflammation and tissue remodeling . The molecular targets involved in this mechanism include the active site residues of human neutrophil elastase, which are crucial for its enzymatic activity.

Comparison with Similar Compounds

BAY-85-8501 is unique in its high selectivity and reversible inhibition of human neutrophil elastase. Similar compounds include other human neutrophil elastase inhibitors, such as sivelestat and alvelestat. this compound stands out due to its picomolar activity and demonstrated efficacy in preclinical models of pulmonary inflammation . The compound’s ability to achieve significant target inhibition in the lung and its favorable pharmacokinetic profile make it a promising candidate for further clinical evaluation.

Properties

IUPAC Name

(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJWYFPMASPAMM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161921-82-9
Record name BAY-85-8501
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161921829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-85-8501
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DE68P1CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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